molecular formula C7H7F3O B14225669 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 821793-59-3

2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol

Cat. No.: B14225669
CAS No.: 821793-59-3
M. Wt: 164.12 g/mol
InChI Key: YMWSYKIRRYFOBE-UHFFFAOYSA-N
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Description

2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is a fluorinated organic compound with a unique bicyclic structure. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a bicyclo[2.2.1]heptene framework. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a fluorinated diene and a suitable dienophile under controlled conditions yields the desired bicyclic product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one.

    Reduction: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-amine.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the fluorine atoms, resulting in different chemical properties.

    2,3,3-Trifluorobicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.

    2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.

Uniqueness

2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is unique due to the combination of its bicyclic structure, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

821793-59-3

Molecular Formula

C7H7F3O

Molecular Weight

164.12 g/mol

IUPAC Name

2,3,3-trifluorobicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C7H7F3O/c8-6(9)4-1-2-5(3-4)7(6,10)11/h1-2,4-5,11H,3H2

InChI Key

YMWSYKIRRYFOBE-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2(O)F)(F)F

Origin of Product

United States

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